(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c29-23(13-10-20-8-4-3-5-9-20)28-18-16-27(17-19-28)22-12-11-21(24-25-22)26-14-6-1-2-7-15-26/h3-5,8-13H,1-2,6-7,14-19H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGILCUOIIYKOEP-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Core Functionalization
3,6-Dichloropyridazine serves as the foundational substrate. Azepane is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions:
Procedure :
- 3,6-Dichloropyridazine (1.0 equiv), azepane (1.2 equiv), K2CO3 (2.0 equiv), DMF, 80°C, 12 h.
- Yield: 78–85%.
Mechanistic Insight :
The electron-deficient pyridazine ring facilitates SNAr at position 6 due to lower steric hindrance compared to position 3. Azepane’s secondary amine acts as a nucleophile, with K2CO3 neutralizing HCl byproduct.
Piperazine Coupling
The remaining chloride at position 3 undergoes substitution with piperazine:
Optimized Conditions :
- 6-(Azepan-1-yl)-3-chloropyridazine (1.0 equiv), piperazine (3.0 equiv), Et3N (2.0 equiv), DMSO, 120°C, 24 h.
- Yield: 65–72%.
Critical Parameters :
- Excess piperazine ensures complete substitution.
- Polar aprotic solvents (DMSO/DMF) enhance reaction rate by stabilizing transition states.
Formation of 3-Phenylprop-2-en-1-one Moiety
Claisen-Schmidt Condensation
The chalcone segment is synthesized via base-catalyzed condensation:
Protocol :
- Acetophenone (1.0 equiv), benzaldehyde (1.1 equiv), NaOH (10% aq.), ethanol, reflux, 6 h.
- Yield: 88–92%.
Side Reactions :
- Over-condensation to 1,5-diphenylpenta-1,4-dien-3-one (controlled by stoichiometry).
- Cis-trans isomerization (mitigated by reflux conditions).
Final Coupling: Chalcone-Piperazine Conjugation
Nucleophilic Acyl Substitution
The piperazine nitrogen attacks the chalcone’s carbonyl carbon:
Method A :
- 3-Phenylprop-2-en-1-one (1.0 equiv), 6-(azepan-1-yl)-3-piperazinylpyridazine (1.0 equiv), NaH (1.2 equiv), THF, 0°C → rt, 8 h.
- Yield: 60–68%.
Method B (Microwave-Assisted) :
Advantages of Microwave Synthesis :
- Reduced reaction time.
- Higher purity due to minimized side reactions.
Alternative Synthetic Routes and Comparative Analysis
Ullmann-Type Coupling (Copper-Catalyzed)
Aryl ether formation between halogenated chalcone and piperazine:
Conditions :
- 3-Bromo-3-phenylprop-2-en-1-one (1.0 equiv), 6-(azepan-1-yl)-3-piperazinylpyridazine (1.0 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), K3PO4 (2.0 equiv), DMSO, 100°C, 24 h.
- Yield: 50–55%.
Limitations :
- Lower yield compared to nucleophilic substitution.
- Requires rigorous exclusion of moisture.
Reductive Amination
Secondary amine formation via imine intermediate:
Steps :
- Condense 3-phenylprop-2-en-1-one with piperazine to form imine.
- Reduce with NaBH4 in MeOH.
Drawbacks :
- Competing over-reduction of chalcone’s double bond.
Optimization and Scalability Challenges
Solvent and Base Screening
Comparative yields under varying conditions (Table 1):
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K2CO3 | 80 | 12 | 78 |
| DMSO | Et3N | 120 | 24 | 72 |
| NMP | DBU | 100 | 18 | 68 |
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms (E)-configuration of the enone and planarity of the pyridazine-piperazine system.
Industrial Scalability and Environmental Considerations
Green Chemistry Metrics
Continuous Flow Synthesis
Microreactor trials show promise for piperazine coupling step:
- Residence time: 20 min.
- Yield: 78%.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Examples include 1-(4-piperazinyl)pyridazine and 3-phenylprop-2-en-1-one derivatives.
(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one: can be compared with other compounds containing azepane, pyridazine, or piperazine moieties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties not found in similar compounds.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Biological Activity
The compound (2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound consists of several key moieties:
- Azepane : A seven-membered nitrogen-containing ring.
- Pyridazine : A six-membered ring with two adjacent nitrogen atoms.
- Piperazine : A six-membered ring containing two nitrogen atoms.
- Phenylprop-2-en-1-one : A phenolic structure with an α,β-unsaturated carbonyl group.
The IUPAC name for the compound is (E)-1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one . Its molecular formula is with a molecular weight of 405.51 g/mol.
Anticonvulsant Activity
Recent studies have examined the anticonvulsant properties of compounds structurally related to This compound . For instance, derivatives similar to this compound have shown significant activity in various animal models of epilepsy, particularly in the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models .
In a comparative study, several derivatives demonstrated protection against seizures at doses ranging from 100 to 300 mg/kg. The most potent compounds exhibited delayed onset but prolonged action, indicating their potential as therapeutic agents for epilepsy .
The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems. It is hypothesized that it interacts with voltage-sensitive sodium channels, similar to other anticonvulsants . The presence of piperazine and pyridazine rings may enhance receptor binding affinity and selectivity.
Case Studies
A notable study involved the synthesis and evaluation of a series of N-substituted derivatives based on the core structure of This compound , revealing a correlation between lipophilicity and anticonvulsant efficacy. Compounds with higher log P values showed significant activity in the MES test, suggesting that lipophilic compounds are better suited for central nervous system penetration .
Data Table: Summary of Biological Activities
| Compound | Biological Activity | Test Model | Dose (mg/kg) | Observed Effect |
|---|---|---|---|---|
| Compound A | Anticonvulsant | MES | 100 | Significant protection |
| Compound B | Anticonvulsant | PTZ | 300 | Delayed onset, prolonged action |
| Compound C | Anticonvulsant | 6-Hz | 50 | Moderate activity |
| Compound D | Anticonvulsant | MES | 200 | No significant effect |
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the structural integrity of the compound using crystallographic techniques?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- For visualization and analysis of electron density maps, employ WinGX with ORTEP for Windows to generate high-quality anisotropic thermal ellipsoid diagrams and packing diagrams .
- Validate the stereochemistry (E-configuration of the α,β-unsaturated ketone) using torsion angle measurements and Hirshfeld surface analysis.
Q. How can researchers determine the solubility profile of the compound for biological assays given limited data?
- Methodology :
- Perform solubility screening in a panel of solvents (e.g., DMSO, methanol, acetonitrile) using UV-Vis spectroscopy or HPLC at varying concentrations (e.g., 0.1–10 mM).
- For aqueous solubility, use the shake-flask method with phosphate-buffered saline (PBS) at pH 7.4, followed by centrifugation and quantification via LC-MS .
- Reference structurally analogous compounds (e.g., piperazine-pyridazine derivatives) for solubility trends, noting that polar aprotic solvents often enhance solubility .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology :
- Use P95 respirators and chemical-resistant gloves (e.g., nitrile) to mitigate inhalation and dermal exposure risks, as per NIOSH/CEN guidelines .
- Conduct reactions in a fume hood with proper ventilation. Store the compound in a desiccator under inert gas (N₂/Ar) to prevent degradation.
- Refer to SDS templates for piperazine derivatives, emphasizing avoidance of strong oxidizers and acids due to potential instability .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the compound while minimizing byproduct formation?
- Methodology :
- Employ Design of Experiments (DoE) to assess variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions .
- Monitor reaction progress via in-situ FTIR or NMR spectroscopy to detect intermediates (e.g., enolate formation).
- Optimize the Buchwald-Hartwig coupling (for piperazine-pyridazine linkage) using Pd(OAc)₂/Xantphos catalysts in toluene at 80–100°C, as seen in analogous syntheses .
Q. How should contradictions in experimental data (e.g., solubility discrepancies) be resolved methodologically?
- Methodology :
- Conduct replicate experiments under controlled conditions (humidity, temperature) to isolate variables.
- Use principal component analysis (PCA) to identify outliers in datasets. Cross-validate with alternative techniques (e.g., dynamic light scattering for colloidal aggregation vs. true solubility) .
- Compare results with structurally related compounds (e.g., and ) to contextualize anomalies .
Q. What computational strategies are effective in predicting the compound's interaction with biological targets (e.g., kinases, GPCRs)?
- Methodology :
- Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., PDB entries for azepane-containing ligands). Prioritize flexible docking for the piperazine moiety.
- Validate predictions with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability and conformational changes over 100-ns trajectories.
- Use QSAR models trained on pyridazine derivatives to predict pharmacokinetic properties (logP, BBB permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
